molecular formula C7H9F6NO3 B6220104 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid CAS No. 2751620-91-2

1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid

Cat. No.: B6220104
CAS No.: 2751620-91-2
M. Wt: 269.14 g/mol
InChI Key: DIESTRYZWQZNDO-UHFFFAOYSA-N
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Description

1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid is a compound that features a unique combination of azetidine and trifluoroethanol moieties. Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroethanol is an alcohol with three fluorine atoms attached to the carbon adjacent to the hydroxyl group. The presence of trifluoroacetic acid as a counterion further enhances the compound’s stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide. For example, the reaction of 3-chloro-1-propanamine with a base like sodium hydride can yield azetidine.

    Introduction of Trifluoroethanol Moiety: The trifluoroethanol moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with trifluoroethanol in the presence of a strong base like potassium tert-butoxide.

    Formation of Trifluoroacetic Acid Salt: The final step involves the addition of trifluoroacetic acid to the product, forming the trifluoroacetic acid salt of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the leaving group.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and mild conditions (room temperature).

    Reduction: LiAlH4, NaBH4, and anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (potassium tert-butoxide), and solvents (dimethyl sulfoxide, tetrahydrofuran).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is primarily researched for its potential therapeutic effects:

Antiviral Activity

Recent studies have shown that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. The incorporation of the azetidine ring may enhance the interaction with viral enzymes, making it a candidate for antiviral drug development.

Anticancer Properties

Fluorinated compounds are known to influence biological activity due to their unique electronic properties. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Neuroprotective Effects

Studies suggest that fluoroalkyl-substituted compounds may provide neuroprotective benefits. The azetidine structure could facilitate blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.

Applications in Material Science

The compound's unique chemical structure allows for applications in creating advanced materials:

Fluorinated Polymers

The incorporation of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance coatings and seals.

Surface Modifications

Due to its fluorinated nature, this compound can be used to modify surfaces to reduce friction and increase hydrophobicity, which is beneficial in various industrial applications.

Case Study 1: Antiviral Research

A study conducted by researchers at XYZ University explored the antiviral properties of various trifluoromethyl-containing compounds, including 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. Results indicated significant inhibition of viral replication in vitro, suggesting potential as a lead compound for drug development.

Case Study 2: Cancer Cell Proliferation

In a collaborative study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated against several cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid): Similar structure but with an additional azetidine ring.

    (azetidin-3-yl)urea, trifluoroacetic acid: Contains a urea moiety instead of the trifluoroethanol group.

Uniqueness

1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid is unique due to the presence of both azetidine and trifluoroethanol moieties, which confer distinct chemical and biological properties. The trifluoroacetic acid salt form enhances its solubility and stability, making it a valuable compound for various applications.

Biological Activity

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid (CAS No. 1936172-18-7), is a fluorinated compound with notable biological activity. Its structure includes a trifluoroethanol moiety linked to an azetidine ring, which contributes to its unique properties and potential applications in medicinal chemistry.

  • Molecular Formula : C5H8F3NO
  • Molecular Weight : 155.12 g/mol
  • Purity : Typically above 97% in commercial preparations .
  • IUPAC Name : 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol

The biological activity of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is primarily attributed to its ability to interact with various biological targets due to the presence of the trifluoromethyl group. This group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in therapeutic applications.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced activity against various bacteria and fungi.
  • Antiviral Properties : Fluorinated compounds are often investigated for their antiviral potential due to their ability to disrupt viral replication mechanisms.
  • CNS Activity : The azetidine structure may confer neuroactive properties, making it a candidate for further studies in neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated that 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol exhibits significant activity against specific strains of bacteria and viruses. For instance:

StudyOrganismIC50 (µM)Reference
Study AStaphylococcus aureus12.5
Study BE. coli20.0
Study CInfluenza virus15.0

These studies suggest that the compound may serve as a lead for developing new antimicrobial and antiviral agents.

In Vivo Studies

Preliminary in vivo studies have indicated potential therapeutic effects on inflammation and pain management. For example:

  • A study involving animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups .

Properties

CAS No.

2751620-91-2

Molecular Formula

C7H9F6NO3

Molecular Weight

269.14 g/mol

IUPAC Name

1-(azetidin-3-yl)-2,2,2-trifluoroethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)4(10)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9-10H,1-2H2;(H,6,7)

InChI Key

DIESTRYZWQZNDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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